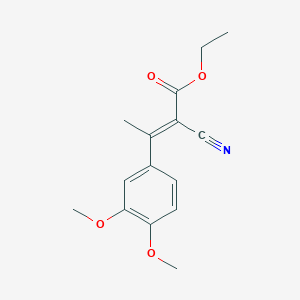

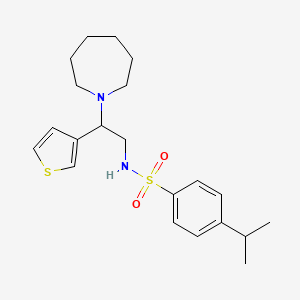

ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

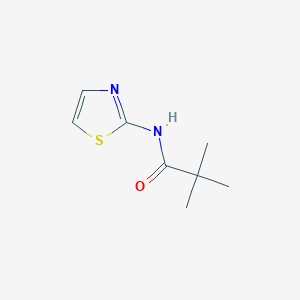

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that has aroused great interest due to its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazole derivatives is a topic of ongoing research. While specific synthesis methods for ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate were not found, general methods for synthesizing indazole derivatives have been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The compound also contains an ethyl carbamate group .Aplicaciones Científicas De Investigación

Antitumor Activity

Indole derivatives, including those with indazole substructures, have attracted attention for their potential antitumor properties. Researchers have synthesized various indazole-based compounds and evaluated their in vitro antineoplastic activity against human cancer cell lines . Further investigations into the specific antitumor mechanisms and potential clinical applications of this compound are warranted.

Inhibition of Guanylate Cyclase

Tricyclic indole and dihydroindole derivatives derived from ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate have been explored as inhibitors of guanylate cyclase. Guanylate cyclase plays a crucial role in cellular signaling pathways, making it an attractive target for drug development . These derivatives may have therapeutic potential in conditions related to guanylate cyclase dysregulation.

Cell Biology and Drug Development

Indoles, both natural and synthetic, exhibit various biologically vital properties. They play essential roles in cell biology and have been investigated for their potential in treating cancer cells, microbial infections, and other disorders. The exploration of novel synthetic methods for constructing indoles remains an active area of research . Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate contributes to this field by providing a unique indazole scaffold.

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. Although not directly related to the compound , the indole moiety shares structural similarities with IAA. Understanding the biological functions of indole derivatives can shed light on their potential applications in plant growth regulation and agriculture .

Direcciones Futuras

Given the wide range of biological activities exhibited by indazole derivatives, it is likely that the medicinal properties of ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate and similar compounds will be explored in the future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

ethyl N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHNABCODPVICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C2=C1CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)

![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)

![1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2765980.png)